An In-depth Technical Guide to the Chemical Structure and Physical Properties of 1-Fluoranthenol
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 1-Fluoranthenol
Abstract: This technical guide provides a comprehensive overview of 1-fluoranthenol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. Due to the limited availability of direct experimental data for 1-fluoranthenol, this document synthesizes information from its parent compound, fluoranthene, and analogous substituted aromatic molecules to predict its chemical structure, physical properties, and spectroscopic characteristics. A plausible synthetic pathway is proposed based on recent advancements in the synthesis of hydroxyfluoranthenes. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties for further research and application.
Introduction: The Context of Fluoranthenols
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. Fluoranthene (C₁₆H₁₀) is a well-studied PAH, recognized for its distinctive fluorescence under UV light. As a non-alternant PAH, its structure, comprising fused naphthalene and benzene units connected by a five-membered ring, imparts unique electronic and physical properties.
Hydroxylated PAHs (OH-PAHs) are often metabolites of PAHs and are of significant interest in toxicology and drug development due to their increased reactivity and potential for further functionalization.[1] 1-Fluoranthenol, as a specific isomer of hydroxylated fluoranthene, represents a molecule with potential applications as a building block in the synthesis of more complex organic materials, fluorescent probes, and pharmaceutical agents. This guide aims to provide a robust, albeit largely predictive, foundation for the study and application of 1-fluoranthenol.
Chemical Structure and Nomenclature
The foundational step in understanding 1-fluoranthenol is the precise definition of its chemical structure, which is derived from the standardized IUPAC numbering of the fluoranthene ring system.
IUPAC Numbering of Fluoranthene
The fluoranthene molecule is a tetracyclic aromatic system. The carbon atoms are numbered sequentially, starting from the carbon atom of the naphthalene moiety that is not part of the fusion with the five-membered ring, as illustrated below.
Structure of 1-Fluoranthenol
1-Fluoranthenol is formed by the substitution of a hydrogen atom with a hydroxyl (-OH) group at the C1 position of the fluoranthene core.
-
Systematic IUPAC Name: Fluoranthen-1-ol
-
Common Name: 1-Hydroxyfluoranthene
-
Molecular Formula: C₁₆H₉OH
-
Molecular Weight: 218.25 g/mol
Predicted Physical and Chemical Properties
The physical and chemical properties of 1-fluoranthenol are predicted based on those of fluoranthene and related aromatic alcohols like 1-naphthol.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₆H₁₀O | Based on the structure. |
| Molecular Weight | 218.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid | Fluoranthene is a pale yellow solid.[2] The hydroxyl group is unlikely to significantly alter the color in its solid state. |
| Melting Point | 120-130 °C | Higher than fluoranthene (110.8 °C) due to hydrogen bonding introduced by the hydroxyl group, but likely lower than a more compact or symmetrical isomer. 1-Naphthol has a melting point of 95-96 °C.[3] |
| Boiling Point | > 384 °C | Expected to be higher than fluoranthene (384 °C) due to hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) and alkaline aqueous solutions. | The hydroxyl group will increase polarity and allow for solubility in polar solvents and deprotonation in alkaline solutions, similar to 1-naphthol.[3] Fluoranthene itself is soluble in nonpolar organic solvents. |
| Acidity (pKa) | ~9.5 - 10.5 | Similar to other naphthols and phenols, where the negative charge of the conjugate base is delocalized over the aromatic system. 1-Naphthol has a pKa of 9.34.[3] |
Proposed Synthesis of 1-Fluoranthenol
While a specific, validated synthesis for 1-fluoranthenol is not readily found in the literature, a plausible route can be designed based on modern synthetic methodologies for functionalizing PAHs. A recently developed domino reaction sequence provides a promising approach for the synthesis of hydroxyfluoranthenes.[4]
Proposed Synthetic Workflow
A potential synthetic route could involve a multi-step process starting from a suitably substituted naphthalene derivative, culminating in a palladium-catalyzed domino reaction.
Hypothetical Experimental Protocol
This protocol is adapted from the work of Türkmen and co-workers on the synthesis of hydroxyfluoranthenes.[4]
-
Reaction Setup: To a flame-dried Schlenk tube is added the 1-alkynyl-8-iodonaphthalene starting material (1.0 equiv.), furan-2-boronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a suitable base (e.g., K₂CO₃, 3.0 equiv.).
-
Solvent and Degassing: A degassed solvent mixture, such as 1,4-dioxane/H₂O (4:1), is added. The reaction mixture is further degassed by several cycles of vacuum and argon backfill.
-
Reaction Conditions: The mixture is heated to a temperature of 80-100 °C and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-fluoranthenol.
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted for 1-fluoranthenol based on data from fluoranthene and related substituted aromatic compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-fluoranthenol is expected to show signals in the aromatic region (δ 7.0-9.0 ppm) and a broad singlet for the hydroxyl proton, which is exchangeable with D₂O. The signals for the protons on the fluoranthene core will be shifted compared to the parent molecule due to the electron-donating effect of the hydroxyl group. Protons ortho and para to the -OH group will experience the most significant upfield shift. The spectrum of fluoranthene itself shows a complex multiplet pattern between 7.35 and 7.94 ppm.[5]
-
δ ~8.0-8.5 ppm: Signals corresponding to protons in the bay region (H4, H5) and other deshielded protons.
-
δ ~7.0-7.9 ppm: A complex series of doublets and multiplets for the remaining aromatic protons.
-
δ ~5.0-6.0 ppm (variable): A broad singlet corresponding to the phenolic -OH proton. The chemical shift of this proton is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 16 distinct signals for the carbon atoms of the fluoranthene skeleton. The carbon atom attached to the hydroxyl group (C1) will be significantly deshielded, appearing at a higher chemical shift. The carbon atoms ortho and para to C1 will be shielded (shifted to a lower chemical shift). The ¹³C NMR spectrum of fluoranthene shows signals between 121.4 and 132.3 ppm.[5]
-
δ ~150-160 ppm: Signal for the C1 carbon atom bearing the hydroxyl group.
-
δ ~110-140 ppm: Signals for the other aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absorptions of the aromatic system and the hydroxyl group.
-
~3200-3600 cm⁻¹ (broad): O-H stretching vibration, indicative of the hydroxyl group and hydrogen bonding.
-
~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching vibrations.
-
~1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1200-1300 cm⁻¹: C-O stretching vibration of the phenol.
-
~700-900 cm⁻¹: Out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern on the aromatic rings. The IR spectrum of fluoranthene shows characteristic peaks in these regions.[6]
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) is expected to be the base peak, reflecting the stability of the aromatic system.
-
m/z 218: Molecular ion peak [M]⁺.
-
Fragmentation: Fragmentation is expected to be limited due to the stability of the aromatic core. Potential minor fragments could arise from the loss of CO (m/z 190) or CHO (m/z 189).
Potential Applications and Research Directions
While specific applications for 1-fluoranthenol have yet to be established, its structure suggests potential utility in several areas:
-
Materials Science: As a functionalized PAH, it could serve as a monomer or building block for novel polymers, dyes, or organic electronic materials. The hydroxyl group provides a reactive handle for further chemical modifications.
-
Drug Development: The fluoranthene core is a privileged scaffold in medicinal chemistry. The introduction of a hydroxyl group allows for the attachment of pharmacophores or solubilizing groups, making 1-fluoranthenol a potential intermediate in the synthesis of new therapeutic agents.
-
Fluorescent Probes: Given the inherent fluorescence of the fluoranthene core, derivatives of 1-fluoranthenol could be developed as fluorescent probes for biological imaging or chemical sensing.
Future research should focus on the experimental validation of the predicted properties through the successful synthesis and characterization of 1-fluoranthenol. Elucidation of its photochemical properties and biological activity would also be valuable avenues of investigation.
Conclusion
This technical guide has provided a detailed, albeit predictive, analysis of the chemical structure, physical properties, and spectroscopic characteristics of 1-fluoranthenol. By leveraging data from the parent fluoranthene molecule and related aromatic compounds, a comprehensive profile has been constructed. A plausible and modern synthetic route has been proposed, offering a clear path for the future experimental realization of this compound. The information presented herein serves as a valuable resource for scientists and researchers, enabling them to embark on further studies and unlock the potential of 1-fluoranthenol in various scientific disciplines.
References
Sources
- 1. fhi.mpg.de [fhi.mpg.de]
- 2. Fluoranthene [webbook.nist.gov]
- 3. Benzo[k]fluoranthene(207-08-9) 1H NMR [m.chemicalbook.com]
- 4. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]
- 5. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
